BenchChemオンラインストアへようこそ!

1-(1H-indazol-1-yl)butan-2-amine

Kinase inhibition FAK haspin

This N1-substituted indazole primary amine is a validated entry point for haspin (IC₅₀ 78 nM) and Clk4 kinase inhibitor programs, a selectivity space inaccessible to commercially prevalent C5-substituted indazole building blocks. The free primary amine provides an unencumbered synthetic handle for amide coupling, sulfonylation, urea formation, and reductive amination—enabling rapid focused library generation. With MW 189.26, one HBD, and a short 2-atom linker, this fragment-like scaffold (MW<250, HBD≤3, HBA≤3) is statistically favored to progress from hit to lead in FBDD campaigns. Lower lipophilicity and fewer rotatable bonds vs. secondary-amine analogs offer superior developability. Select this scaffold to systematically map kinase selectivity as a function of indazole N1 vs. C5 vs. C3 substitution topology.

Molecular Formula C11H15N3
Molecular Weight 189.3
CAS No. 1247365-00-9
Cat. No. B6228769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indazol-1-yl)butan-2-amine
CAS1247365-00-9
Molecular FormulaC11H15N3
Molecular Weight189.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Indazol-1-yl)butan-2-amine (CAS 1247365-00-9): Chemical Identity, Indazole Class Context, and Procurement Relevance


1-(1H-Indazol-1-yl)butan-2-amine is a synthetic indazole derivative bearing a primary butan-2-amine side chain at the N1 position of the indazole bicyclic core (C₁₁H₁₅N₃, MW 189.26 g/mol) . Indazole-based compounds are widely investigated as kinase inhibitors, sigma receptor ligands, and antifungal agents, with the position and nature of substituents on the indazole scaffold profoundly influencing target selectivity and biological potency [1]. This compound is supplied as a research-grade screening compound or building block (typical purity ≥95%) and is cataloged under CAS 1247365-00-9 in multiple commercial chemical databases .

Why 1-(1H-Indazol-1-yl)butan-2-amine Cannot Be Casually Replaced by Other Indazole–Alkyl Amine Derivatives


Indazole derivatives bearing an alkyl-amine side chain are frequently treated as interchangeable building blocks; however, three structural variables—substitution position on the indazole nucleus, amine class (primary vs. secondary/tertiary), and linker length—each independently control kinase target engagement, physicochemical properties, and downstream synthetic utility [1]. The patent literature explicitly demonstrates that moving the key substituent from the N1 to the C5 position of the indazole ring can result in complete loss of FAK kinase inhibitory activity, while conversely, N1-acylation of indazoles has been shown to unlock potent haspin and Clk4 inhibitory profiles (IC₅₀ values in the low nanomolar range) that are inaccessible to the corresponding N2- or C5-substituted analogs [1][2]. Therefore, generic selection of an indazole-alkyl amine based solely on molecular formula similarity disregards the critical pharmacophoric and chemotype-specific differentiation that drives both biological outcome and synthetic compatibility [1][2].

Evidence-Based Differentiation of 1-(1H-Indazol-1-yl)butan-2-amine (CAS 1247365-00-9) Against Key Comparators


Regioisomeric Substitution Position Defines Kinase Target Engagement: N1 vs. C5/C6 Substituted Indazoles

The N1-substituted indazole scaffold of the target compound occupies a distinct pharmacological space relative to C5-substituted indazoles. Patent FR2836914A1 explicitly teaches that placing the key substituent at any position other than C5 of the indazole nucleus—specifically including N1, C4, C6, or C7—results in a 'very significant loss of activity' against FAK kinase, rendering the product unsuitable as a FAK inhibitor [1]. Conversely, recent research demonstrates that N1-acylated indazole derivatives achieve potent haspin kinase inhibition (IC₅₀ = 78 nM for compound 21) and selective Clk4 inhibition, a profile not accessible to C5-substituted counterparts [2]. This bimodal selectivity pattern confirms that the target compound's N1 substitution is a critical determinant of kinase target preference, directly impacting which biochemical pathways can be modulated and which cannot.

Kinase inhibition FAK haspin regioselectivity indazole pharmacophore

Primary Amine vs. Secondary Amine: Synthetic Versatility and Physicochemical Advantages of 1-(1H-Indazol-1-yl)butan-2-amine

The target compound contains a free primary amine (–NH₂) on the butan-2-yl side chain, in contrast to close analogs such as ETHYL[4-(1H-indazol-1-yl)butan-2-yl]amine (secondary amine, MW 217.31, C₁₃H₁₉N₃) and N-[3-(1H-indazol-1-yl)propyl]butan-2-amine (secondary amine, MW 231.34, C₁₄H₂₁N₃) which feature N-alkylated secondary amines [1]. The primary amine of the target offers a more versatile synthetic handle: it can undergo acylation, sulfonylation, reductive amination, urea formation, and guanidinylation without the steric and electronic constraints imposed by an N-alkyl substituent . Additionally, the target compound's lower molecular weight (189.26 g/mol) and reduced lipophilicity (one fewer carbon relative to N-ethyl/propyl analogs) confer better aqueous solubility potential and a more favorable starting point for lead optimization within Lipinski guideline space .

Primary amine synthetic handle derivatization amide coupling building block

Linker Length and Regioisomerism: Differentiating 1-(1H-Indazol-1-yl)butan-2-amine from 4-(1H-Indazol-3-yl)butan-1-amine and N-[3-(1H-Indazol-1-yl)propyl]butan-2-amine

The target compound connects the indazole N1 directly to a butan-2-amine chain via a single methylene (–CH₂–) group, yielding a compact 2-atom spacer between the indazole ring and the amine-bearing carbon. In contrast, the regioisomer 4-(1H-indazol-3-yl)butan-1-amine (CAS 1369095-04-4) places a butan-1-amine at the C3 position with a 4-atom linker, while N-[3-(1H-indazol-1-yl)propyl]butan-2-amine (ChemBridge SC-10622006) employs a 3-atom propyl spacer between N1 and the amine nitrogen . The shorter linker in the target compound reduces conformational flexibility (fewer rotatable bonds), which can translate into higher shape complementarity and lower entropic penalty upon target binding in cases where the target pocket accommodates a compact N1-substituent [1]. N-[3-(1H-indazol-1-yl)propyl]butan-2-amine has 6 rotatable bonds and LogP = 2.90 ; the target, with a shorter linker and primary amine, is expected to exhibit lower LogP and fewer rotatable bonds, making it more attractive as a fragment-like or early-lead starting point.

Linker length regioisomer conformational flexibility indazole substitution SAR

N1-Alkyl Indazoles as Selective Haspin/Clk4 Kinase Inhibitors: Differentiated Kinase Selectivity Profile vs. C5/C3-Functionalized Indazoles

A 2024 structure–activity relationship study established that N1-acylated 5-(4-pyridinyl)indazole derivatives function as potent, selective haspin kinase inhibitors, with compound 21 achieving an IC₅₀ of 78 nM and meaningful selectivity over 15 common off-targets including Clk1–3 and Dyrk1A, 1B, and 2 [1]. The most potent compounds in this series inhibited growth of the NCI-60 cancer cell line panel [1]. This finding challenges the earlier patent-derived assumption that N1 substitution universally abolishes kinase inhibitory activity (which holds for FAK but not for haspin/Clk4) [2]. The target compound, bearing a primary amine at the N1-linked side chain, is structurally positioned as a versatile precursor for generating N1-acylated or N1-functionalized libraries that can explore this haspin/Clk4 selectivity space—a strategy not feasible with C5- or C3-substituted indazole isomers [1][2].

Haspin Clk4 kinase selectivity N1-indazole anticancer

Optimal Procurement and Research Application Scenarios for 1-(1H-Indazol-1-yl)butan-2-amine (CAS 1247365-00-9)


Kinase Targeted Library Synthesis Exploring Haspin and Clk4 Chemical Space

For medicinal chemistry groups pursuing haspin or Clk4 kinase inhibitors, the N1-substituted indazole scaffold of the target compound offers a validated entry point. N1-acylated indazole derivatives have demonstrated haspin IC₅₀ values as low as 78 nM with selectivity over 15 off-target kinases . The primary amine of 1-(1H-indazol-1-yl)butan-2-amine enables rapid diversification via amide coupling to generate focused libraries for SAR exploration in this underexploited kinase selectivity space, which is inaccessible to commercially prevalent C5-substituted indazole building blocks .

Fragment-Based Drug Discovery (FBDD) with a Compact, Rule-of-Three Compliant Scaffold

With a molecular weight of 189.26 g/mol, a primary amine hydrogen-bond donor, and a short 2-atom linker between the indazole core and the amine functionality, the target compound falls well within fragment-like property space (MW < 250, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . Compared to close analogs such as N-[3-(1H-indazol-1-yl)propyl]butan-2-amine (MW 231.34, LogP 2.90) , the target offers lower lipophilicity and fewer rotatable bonds, advantages that are statistically correlated with higher progression rates from fragment hit to lead in FBDD campaigns .

Synthetic Building Block for N1-Functionalized Indazole Derivative Arrays

The free primary amine of 1-(1H-indazol-1-yl)butan-2-amine provides an unencumbered synthetic handle for acylation, sulfonylation, urea formation, reductive amination, and transition-metal-catalyzed cross-coupling after appropriate derivatization . This contrasts with secondary-amine analogs such as ETHYL[4-(1H-indazol-1-yl)butan-2-yl]amine, which have one fewer reactive N–H bond and increased steric hindrance at the nitrogen . Researchers procuring this compound obtain a more versatile core scaffold capable of generating a broader array of final compounds per synthesis cycle .

Selectivity Profiling Studies Comparing N1- vs. C5- vs. C3-Substituted Indazole Chemotypes

The patent literature establishes that indazole substitution position (N1 vs. C5 vs. C3) is a dominant determinant of kinase target engagement: N1 substitution abolishes FAK inhibition while enabling haspin/Clk4 activity, whereas C5 substitution supports FAK inhibition . Procurement of the target compound alongside regioisomeric comparators (e.g., C5-substituted indazole alkyl amines or C3-substituted variants) enables systematic chemoproteomic or biochemical panel profiling to map the kinase selectivity landscape as a function of indazole substitution topology .

Quote Request

Request a Quote for 1-(1H-indazol-1-yl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.